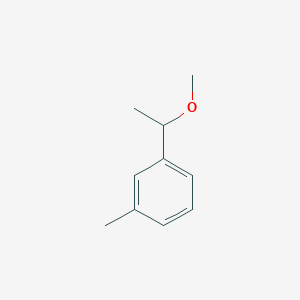
1,4-Bis(10-phenylanthracene-9-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(10-phenylanthracene-9-yl)benzene is a compound known for its unique photophysical properties, particularly its deep-blue photoluminescence.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(10-phenylanthracene-9-yl)benzene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acid derivatives to form the desired compound . The reaction conditions often include:
Catalyst: Palladium(0) complexes
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
化学反応の分析
Types of Reactions
1,4-Bis(10-phenylanthracene-9-yl)benzene primarily undergoes photophysical reactions due to its structure. it can also participate in:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the anthracene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
1,4-Bis(10-phenylanthracene-9-yl)benzene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions.
Medicine: Investigated for use in photodynamic therapy.
Industry: Widely studied for its use in OLEDs and other optoelectronic devices
作用機序
The compound exerts its effects primarily through its photophysical properties. When excited by light, it undergoes a transition from the ground state to an excited state, followed by emission of light as it returns to the ground state. This process is known as fluorescence. The molecular targets and pathways involved include:
Excitation: Absorption of photons leading to an excited singlet state.
Emission: Return to the ground state with the emission of photons.
Intersystem Crossing: Possible transition to a triplet state, followed by phosphorescence.
類似化合物との比較
1,4-Bis(10-phenylanthracene-9-yl)benzene is unique due to its high photoluminescence quantum efficiency and stability. Similar compounds include:
1,4-Bis(10-phenylanthracene-9-yl)-2,5-dimethylbenzene: Similar structure but with additional methyl groups, affecting its photophysical properties.
1,4-Bis(10-(4-methoxyphenyl)anthracen-9-yl)benzene: Contains methoxy groups, leading to different electronic properties.
1,4-Bis(10-(4-cyanophenyl)anthracen-9-yl)benzene: Contains cyano groups, which influence its photophysical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
特性
分子式 |
C46H30 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H |
InChIキー |
VVQUWKTVHQZOLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


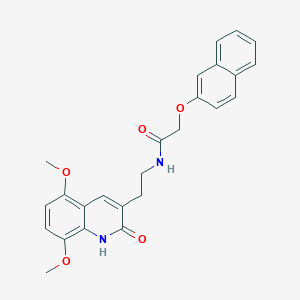


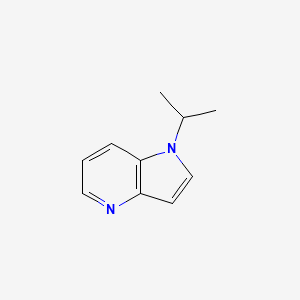
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
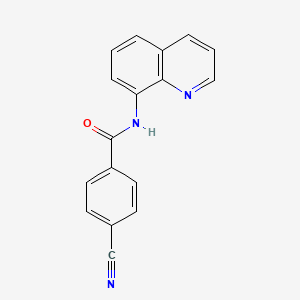
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
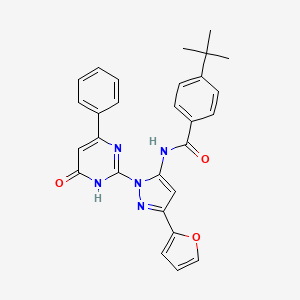
![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
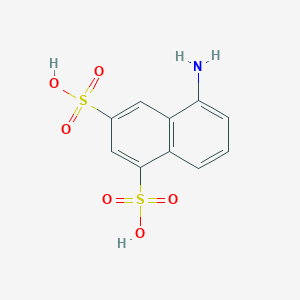
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-2'-(phenylamino)-](/img/structure/B14123163.png)
